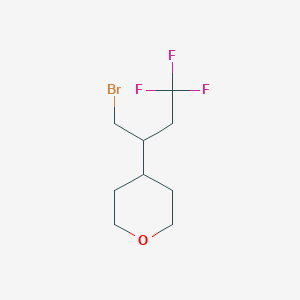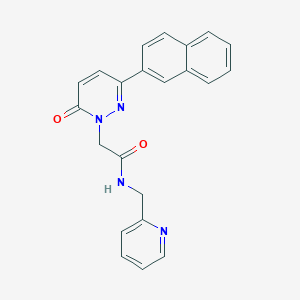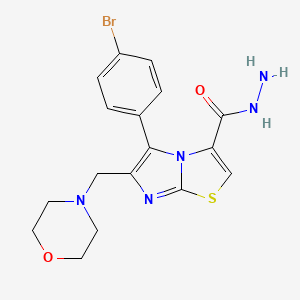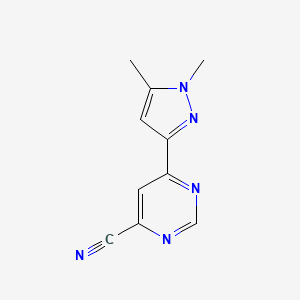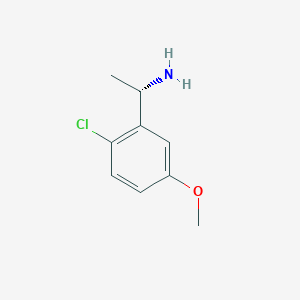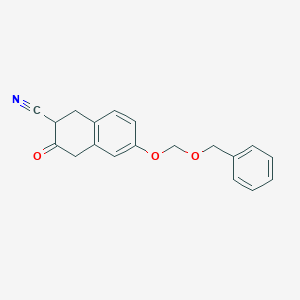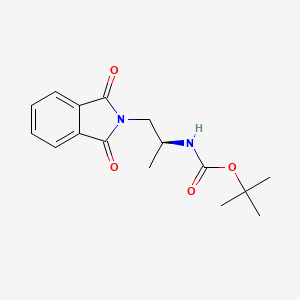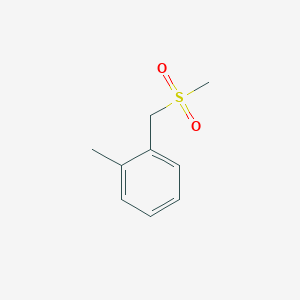
(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often catalyzed by a transition metal such as palladium or nickel to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-ZnBr
where Ar represents the aryl group (2-n-propyloxy-4-(trifluoromethoxy)phenyl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aryl alcohol or ketone.
Reduction: It can be reduced to form the corresponding aryl hydride.
Substitution: The zinc bromide moiety can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides (e.g., chlorine, bromine), alkoxides (e.g., methoxide, ethoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Aryl alcohols or ketones.
Reduction: Aryl hydrides.
Substitution: Aryl halides or alkoxides.
科学的研究の応用
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals and agrochemicals.
Biology: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various nucleophilic addition and substitution reactions. The trifluoromethoxy group enhances the electron-withdrawing capability, stabilizing the intermediate and facilitating its reactivity. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
- (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc chloride
- (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc iodide
- (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc fluoride
Uniqueness
Compared to its analogs, (2-n-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. The bromide ion provides an optimal leaving group, facilitating various substitution reactions more efficiently than chloride or fluoride analogs.
特性
分子式 |
C10H10BrF3O2Zn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
bromozinc(1+);1-propoxy-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C10H10F3O2.BrH.Zn/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13;;/h3,5,7H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
XEFZKZZJMPZMOU-UHFFFAOYSA-M |
正規SMILES |
CCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


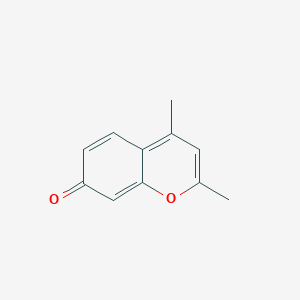

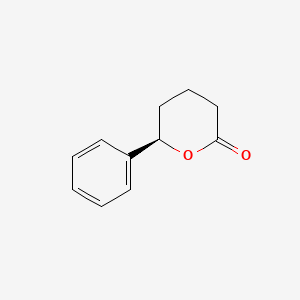
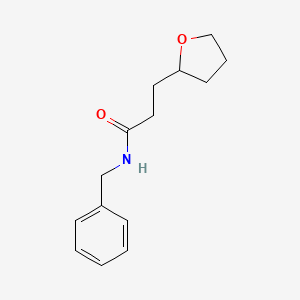
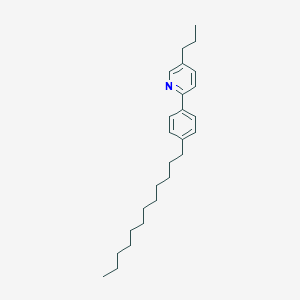
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
